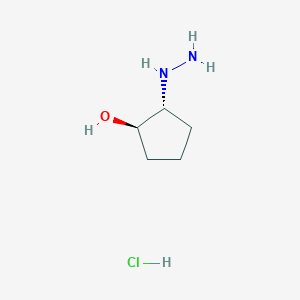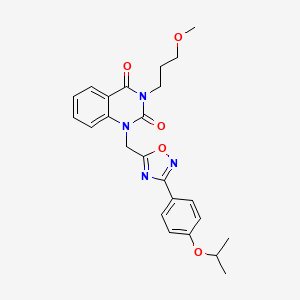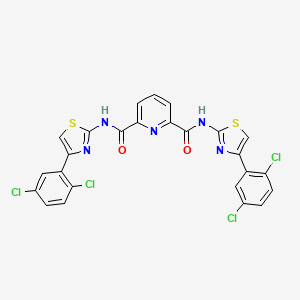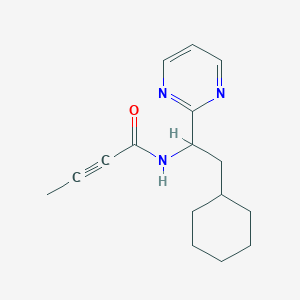
(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. This compound is a hydrazine derivative that has a cyclopentan-1-ol structure, which makes it a unique molecule with diverse properties. In
Aplicaciones Científicas De Investigación
1. Application in Carbonium Ion Research
Research on carbonium ions, such as the 1-methylcyclopentyl cation, is crucial in understanding hydrocarbon isomerization mechanisms. These ions are formed from cyclopentane derivatives like 1-methylcyclopentanol in acid-catalyzed reactions, providing insights into carbonium ion stability and reactivity (Olah et al., 1967).
2. Heterocyclic Compound Synthesis
(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride is potentially useful in the synthesis of heterocyclic compounds, as demonstrated by the formation of 2-pyrazolylthiazoles from similar hydrazine derivatives (Denisova et al., 2002).
3. Applications in Material Science
In material science, derivatives of cyclopentane (which are structurally similar to (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride) are used in creating pH/NIR-responsive hydrogels for drug delivery and wound healing. These materials exhibit unique properties like long-time drug releasing and antibacterial properties, beneficial for medical applications (Liu et al., 2018).
4. Anti-Inflammatory Activity
Cyclopentane derivatives have been explored for their anti-inflammatory activity. This suggests a potential pathway for (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride to be modified and used in the development of new anti-inflammatory drugs (Osarodion, 2020).
5. Hydrocarbon/Water Interface Studies
Cyclopentane derivatives are important in studying clathrate hydrate film growth at the hydrocarbon/water interface. This research is vital for understanding processes like natural gas storage and transportation (Taylor et al., 2007).
6. Electrophysical Properties
The electrophysical properties of imidazole-substituted cyclopentane derivatives provide valuable insights for developing new materials with specific electrical and electrochemical characteristics (Yabaş et al., 2011).
7. Excitatory Amino Acid Receptor Study
(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride, due to its structural similarity with cyclopentane derivatives, could be useful in studying excitatory amino acid receptors. This research helps in understanding the neurological and pharmacological aspects of these receptors (Schoepp et al., 1991).
8. Antimicrobial Activity
Studies have shown that certain hydrazine derivatives exhibit antimicrobial activity. This indicates potential applications of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride in developing new antimicrobial agents (Soliman & Amer, 2012).
9. Environmental Applications
In environmental science, cyclopentane derivatives are being researched for their role in seawater desalination using gas hydrates. This application is critical for addressing global water scarcity challenges (Hong et al., 2019).
10. Advanced Drug Synthesis
Derivatives of hydrazinylcyclopentanol are used in the synthesis of advanced pharmaceutical compounds like anti-inflammatory drugs and serotonin/noradrenaline reuptake inhibitors (Daiss et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily found in the central nervous system and is involved in pain perception, reward, and addiction .
Mode of Action
(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride acts as a MOR agonist and a noradrenaline reuptake inhibitor (NRI) . As a MOR agonist, it binds to and activates the MOR, leading to a decrease in the perception of pain . As an NRI, it inhibits the reuptake of noradrenaline, increasing its availability in the synaptic cleft, which can enhance the analgesic effect .
Biochemical Pathways
The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the production of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The inhibition of noradrenaline reuptake increases its concentration in the synaptic cleft, enhancing the activation of α2-adrenergic receptors, which further inhibits the release of pain neurotransmitters .
Pharmacokinetics
Similar compounds like tapentadol are known to have good oral bioavailability and are metabolized primarily by phase ii conjugation reactions, producing glucuronide conjugates that are excreted in the urine .
Result of Action
The combined action on MOR and noradrenaline reuptake leads to effective pain relief. This dual mechanism of action can result in lower levels of µ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation, which are commonly experienced by people taking strong opioids .
Action Environment
The action of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual genetic variations can influence the body’s response to the drug .
Propiedades
IUPAC Name |
(1R,2R)-2-hydrazinylcyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTGEYOLUZKYKC-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)



![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)